(R)-Atenolol-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

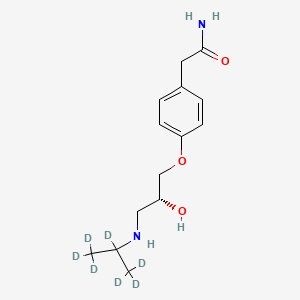

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-FSJJVVIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Deuterium Labeling in Mechanistic and Quantitative Chemical Biology

Deuterium (B1214612) labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium, is a powerful technique in chemical and biological research. clearsynth.com This seemingly subtle change imparts unique properties to molecules without significantly altering their chemical structure or biological activity. The increased mass of deuterium can, however, influence the physical and chemical properties of a compound, a phenomenon known as the kinetic isotope effect. This effect can provide valuable insights into reaction mechanisms and metabolic pathways. clearsynth.com

In quantitative analysis, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterium-labeled compounds serve as ideal internal standards. veeprho.comthalesnano.com By adding a known quantity of the deuterated analog to a sample, researchers can accurately quantify the concentration of the unlabeled parent drug, compensating for variations in sample preparation and instrument response. veeprho.commdpi.com This method significantly improves the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.comsimsonpharma.com

Key Applications of Deuterium Labeling in Research:

| Application Area | Description |

| Mechanistic Studies | Elucidating reaction pathways by tracking the fate of deuterium atoms. clearsynth.comthalesnano.com |

| Quantitative Analysis | Serving as internal standards in mass spectrometry and NMR for precise quantification. veeprho.comthalesnano.comresearchgate.net |

| Metabolic Research | Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.comthalesnano.comsimsonpharma.com |

| Pharmacokinetic Studies | Improving the accuracy of determining a drug's concentration in biological fluids over time. veeprho.comsimsonpharma.com |

Enantiomeric Considerations of Atenolol and Its Research Implications

Atenolol (B1665814) is a cardioselective β1-adrenergic receptor blocker that exists as a racemic mixture of two enantiomers: (S)-atenolol and (R)-atenolol. medchemexpress.comgazi.edu.tr These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and pharmacokinetic properties. gazi.edu.tr

Research has demonstrated that the β-blocking activity of atenolol primarily resides in the (S)-enantiomer. ontosight.ainih.govglpbio.com In fact, studies have shown that (S)-atenolol is significantly more potent than (R)-atenolol in blocking β1-adrenergic receptors. nih.govkup.at One study reported a eudismic ratio (the ratio of the potencies of the two enantiomers) of 46 for (S)- to (R)-atenolol. nih.gov While the (S)-enantiomer is responsible for the therapeutic effect, the (R)-enantiomer is considered less active. medchemexpress.comapexbt.com

Despite the difference in activity, pharmacokinetic studies have shown that the plasma concentrations and half-lives of the two enantiomers are similar when administered as a racemic mixture. nih.gov However, some research suggests stereoselective uptake and release of atenolol enantiomers in adrenergic cells, favoring the more active (S)-enantiomer. chapman.edu Understanding the distinct properties of each enantiomer is crucial for developing more targeted and effective therapies.

The Strategic Role of R Atenolol D7 As a Precision Research Tool

Methodologies for Enantioselective Synthesis of Chiral Atenolol Precursors

The synthesis of enantiomerically pure (R)-Atenolol relies heavily on the preparation of chiral precursors. Enantioselective synthesis, a process that favors the formation of one enantiomer over the other, is key to this process. wikipedia.org Several strategies are employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.org

One effective approach involves the kinetic resolution of a racemic precursor. For instance, the racemic chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, a key intermediate for atenolol, can be resolved using enzymes. preprints.org Lipase (B570770) B from Candida antarctica (CALB) has demonstrated high efficiency in the kinetic resolution of this precursor, yielding the (R)-enantiomer with high enantiomeric excess (ee). preprints.org Another study reported the synthesis of (S)-atenolol with an enantiomeric excess of 94% through the kinetic resolution of racemic atenolol using lipase from Pseudomonas cepacia. preprints.org

Another strategy involves the synthesis from a chiral pool, utilizing readily available chiral starting materials. wikipedia.org For example, the synthesis of (S)-atenolol has been achieved from (R)-glycidol. csfarmacie.cz Furthermore, the synthesis of atenolol enantiomers from an N-benzyl-N-isopropyl precursor has been shown to be a suitable method, with the chiral stationary phase Chiralpak AD being effective for the preparative separation of these enantiomers. nih.gov

Deuterium (B1214612) Labeling Strategies and Incorporation Techniques for Atenolol Analogs

Deuterium labeling is a valuable technique in pharmaceutical research, primarily for use in metabolic studies and as internal standards in quantitative analysis by mass spectrometry. rsc.orgmedchemexpress.com The incorporation of deuterium into a molecule like atenolol to create this compound involves replacing seven hydrogen atoms with deuterium.

The primary method for introducing deuterium is through the use of deuterated reagents during synthesis. For this compound, this would typically involve a deuterated isopropylamine, specifically (isopropyl-d7)amine, reacting with the chiral epoxide precursor. The formal name of (±)-Atenolol-d7 is 4-[2-hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-benzeneacetamide, indicating the specific positions of the deuterium atoms on the isopropyl group. caymanchem.com

Hydrogen-deuterium exchange (HDX) is another technique, particularly useful for labile protons, where hydrogen atoms are swapped for deuterium when exposed to a deuterium source like D₂O. researchgate.net However, for creating a stable, specifically labeled compound like this compound, synthetic incorporation of deuterated building blocks is the standard and more controlled approach. google.com

Assessment of Deuterium Content and Isotopic Distribution in this compound

After synthesis, it is critical to determine the isotopic purity and the precise distribution of deuterium atoms within the this compound molecule. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this assessment. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): This technique can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the desired d7-labeled compound versus partially deuterated (d1-d6) and non-deuterated (d0) forms can be quantified to determine the isotopic enrichment. rsc.orgacs.org For example, a product might be specified as having ≥99% deuterated forms (d1-d7). caymanchem.comcaymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can provide detailed structural information. ¹H NMR can be used to see the disappearance of signals at the positions where deuterium has been incorporated. Quantitative NMR (qNMR) can be employed to accurately measure the level of deuterium incorporation by comparing the integral of the remaining proton signals to an internal standard. google.com ²H NMR directly detects the deuterium atoms, confirming their specific locations within the molecule. google.com

Table 1: Analytical Methods for Isotopic Purity Assessment

| Analytical Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by separating and quantifying different isotopologues (d0 to d7). rsc.orgnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Shows the absence of proton signals at deuterated positions, allowing for the calculation of deuterium incorporation. google.com |

Purification and Isolation Techniques for Enantiopure Deuterated Atenolol

The final step in preparing this compound is the purification and isolation of the desired enantiomerically and isotopically pure compound. Chiral chromatography is the most widely used technique for separating enantiomers. wikipedia.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for both analytical and preparative-scale separation of enantiomers. globalresearchonline.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate as they pass through the column. globalresearchonline.netgazi.edu.tr Several types of CSPs have been successfully used for the separation of atenolol enantiomers, including those based on proteins (like α1-acid glycoprotein), polysaccharides (like cellulose (B213188) derivatives), and Pirkle-type columns. globalresearchonline.netakjournals.com For instance, a Chiralcel AGP column has been used for the determination of atenolol enantiomers. globalresearchonline.net Another study found the Chiralpak AD stationary phase to be highly effective for the preparative separation of an N-benzyl-N-isopropyl precursor of atenolol, leading to final products with high enantiomeric purity (ee >99%). nih.gov

Table 2: Chiral HPLC Columns for Atenolol Enantiomer Separation

| Chiral Stationary Phase | Application | Reference |

|---|---|---|

| Chiral-AGP | Enantioselective determination of atenolol. | globalresearchonline.net |

| Chiralcel OD | Separation of atenolol enantiomers. | akjournals.com |

| Chirex 3022 | Separation of atenolol isomers. | gazi.edu.tr |

Following chromatographic separation, standard laboratory techniques such as solvent evaporation under reduced pressure are used to isolate the purified this compound as a solid. The final product's purity is then confirmed using the analytical methods described previously to ensure it meets the required specifications for both enantiomeric and isotopic purity.

Mass Spectrometry-Based Quantification and Characterization

The stable, heavy-isotope-labeled this compound is an ideal internal standard for mass spectrometry (MS) because it co-elutes with the analyte of interest, experiences similar ionization efficiency and matrix effects, but is distinguishable by its higher mass-to-charge ratio (m/z). acs.orgresearchgate.netnih.gov This ensures accurate and precise quantification, correcting for variations during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying atenolol in various samples, including biological fluids and environmental matrices. faa.govnih.gov In these methods, this compound is spiked into samples at a known concentration before extraction. nih.govd-nb.info The method relies on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. mdpi.com

For atenolol, the transition of the protonated molecule [M+H]⁺ at m/z 267.4 to a prominent product ion at m/z 145.1 is commonly monitored. faa.gov For this compound, the corresponding transition is m/z 274.3 to a product ion. faa.gov A study on the quantitation of atenolol in dried blood spots using liquid chromatography-high resolution mass spectrometry (LC-HRMS) utilized the accurate mass of the target ions: m/z 267.1703 for atenolol and 274.2143 for Atenolol-d7. nih.gov This high-resolution approach provides excellent specificity. nih.govmdpi.com

Method development involves optimizing several parameters, including the chromatographic conditions and mass spectrometer settings, to achieve the desired sensitivity and selectivity.

Table 1: Example LC-MS/MS Parameters for Atenolol Analysis using this compound

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Hypersil silica (B1680970) column (50 x 4.6 mm) researchgate.net |

| Mobile Phase | 85% acetonitrile, 15% water, 0.5% acetic acid, 0.04% trifluoroacetic acid researchgate.net |

| Flow Rate | 2.0 mL/min (with 50% split to MS) researchgate.net |

| Retention Time | ~1.0 min for Atenolol and Atenolol-d7 researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netmdpi.com |

| Atenolol MRM | m/z 267.4 → 190.1 → 145.1 faa.gov |

| Atenolol-d7 MRM | m/z 274.3 → [Specific product ions] faa.gov |

| Internal Standard | This compound researchgate.netnih.govd-nb.info |

This table presents a compilation of typical parameters and does not represent a single, specific study.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

While atenolol is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis, it can be analyzed after a chemical derivatization step to increase its volatility and thermal stability. tandfonline.comoup.com Common derivatizing agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar secondary amine and hydroxyl groups into trimethylsilyl (B98337) (TMS) derivatives. tandfonline.comoup.comnih.gov

In this context, a deuterated internal standard like this compound would undergo the same derivatization reaction. Its use allows for the correction of any variability in the derivatization efficiency and injection volume. Research has shown that derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) followed by GC-MS analysis can differentiate atenolol from other similar beta-blockers. faa.govoup.comresearchgate.net The use of PFPA-atenolol-D7 was crucial in confirming the uniqueness of mass fragments for positive identification. faa.govoup.comresearchgate.net

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. jst.go.jpfda.gov This makes it a powerful tool for high-throughput screening. lcms.cznih.gov DART-MS involves exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes for mass spectrometric detection. jst.go.jp

While DART-MS is often used for qualitative or semi-quantitative screening, the inclusion of an internal standard like this compound can improve quantitative accuracy. acs.org The technique has been successfully applied to the rapid screening of various drugs, and its utility for detecting beta-blockers like atenolol has been demonstrated. acs.orglcms.cz The speed of DART-MS, often with analysis times of less than 30 seconds per sample, makes it ideal for applications requiring rapid identification rather than precise quantification. nih.gov

Fragmentation Pathway Analysis and Isotope Cluster Resolution of Deuterated Atenolol

Understanding the fragmentation pathway of both the analyte and its deuterated internal standard is crucial for developing robust MS/MS methods. For atenolol, collision-induced dissociation (CID) of the protonated molecule (m/z 267.4) primarily results in the loss of the isopropylamino group, leading to a major product ion at m/z 190.1, which can further fragment to m/z 145.1. faa.gov

For this compound, the fragmentation pattern is similar, but the resulting fragments will have a mass shift corresponding to the number of deuterium atoms retained in the fragment structure. For example, a study on a related deuterated compound, N-nitroso-atenolol-d7, showed a precursor ion at m/z 303 and a corresponding fragment at m/z 229, indicating the loss of a deuterated side chain. mdpi.com The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry, confirms the structure of the analyte and ensures that the selected transitions for MRM are specific and free from interference. faa.govoup.com

Isotope cluster resolution is the ability of a mass spectrometer to distinguish between the different isotopic peaks of a molecule. For this compound, the isotope cluster will be shifted by approximately 7 Da compared to the unlabeled atenolol. High-resolution instruments can clearly resolve these clusters, confirming the isotopic purity of the standard and allowing for accurate quantification even in the presence of overlapping signals from matrix components.

Chromatographic Separation Techniques for Atenolol and its Enantiomers

Atenolol is a chiral compound, existing as two enantiomers, (R)-atenolol and (S)-atenolol. Since these enantiomers can exhibit different pharmacological activities, their separation and individual quantification are often necessary. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating the enantiomers of atenolol. mdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.govresearchgate.net

Several types of CSPs have been successfully used for atenolol's enantiomeric resolution, including those based on cellulose derivatives like cellulose tris(3,5-dimethylphenylcarbamate). nih.govnih.gov The mobile phase composition is critical for achieving optimal separation. A common mobile phase for this type of separation consists of a mixture of hexane (B92381), ethanol, and an amine modifier like diethylamine. nih.govresearchgate.net this compound can be used as an internal standard in chiral separations, particularly when coupled with mass spectrometry, to quantify each enantiomer accurately. d-nb.info

Table 2: Example Chiral HPLC Method for Atenolol Enantiomers

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 10 µm) nih.gov |

| Mobile Phase | Hexane-ethanol-diethylamine (75:25:0.1 v/v/v) nih.gov |

| Flow Rate | 0.7 ml/min nih.gov |

| Detection | UV at 276 nm nih.gov |

| Elution Order | (R)-isomer followed by (S)-isomer globalresearchonline.net |

This table presents a compilation of typical parameters and does not represent a single, specific study.

Achiral HPLC-UV/Fluorescence Method Development for Atenolol Quantification utilizing Deuterated Internal Standards

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or fluorescence detection is a cornerstone for the quantification of atenolol in various samples, including pharmaceutical formulations and biological fluids. phmethods.netijpsonline.com The use of a deuterated internal standard, such as this compound, is critical for enhancing the accuracy and precision of these methods. An internal standard corrects for variations in sample preparation, injection volume, and potential matrix effects. caymanchem.comcaymanchem.com

In an achiral HPLC system, this compound co-elutes with the non-deuterated atenolol because the substitution of hydrogen with deuterium atoms does not significantly alter the chromatographic behavior on common reversed-phase columns. While HPLC-UV or fluorescence detectors cannot distinguish between the deuterated and non-deuterated forms based on their spectral properties, the primary application of deuterated standards is found in methods coupled with mass spectrometry (LC-MS). caymanchem.comfaa.gov However, the principles of its use as an internal standard are foundational. For a hypothetical HPLC-UV/Fluorescence method where a different, structurally similar compound is used as an internal standard (e.g., pindolol (B1678383) or metoprolol), the deuterated standard offers a superior alternative for subsequent LC-MS confirmation due to its near-identical extraction recovery and chromatographic retention time. researchgate.netlongdom.orgnih.gov

A typical HPLC-UV method for atenolol involves detection at wavelengths such as 226 nm, 235 nm, or 276 nm. researchgate.netnih.govijpsr.com For fluorescence detection, which offers enhanced sensitivity and specificity, excitation and emission wavelengths are set around 276 nm and 302 nm, respectively. ijpsonline.com The development of such methods requires meticulous validation, establishing linearity over a specific concentration range. For instance, methods have been validated with linearity from 0.05-10 µg/mL for pharmaceutical analysis and 50-1000 ng/mL for plasma samples. ijpsonline.comresearchgate.net The use of this compound in the context of LC-MS methods has demonstrated linearity across ranges like 1.6-3200 ng/mL. faa.gov

Optimization of Mobile and Stationary Phases for Enhanced Separation Fidelity

The fidelity of separation in HPLC is critically dependent on the selection and optimization of the stationary and mobile phases. The goal is to achieve symmetric peak shapes, good resolution from interfering substances, and reasonable retention times. nih.gov

Stationary Phase Selection: For the analysis of a moderately polar compound like atenolol, reversed-phase columns are overwhelmingly preferred.

C18 (Octadecylsilyl) columns are the most commonly used stationary phases, providing robust performance for separating atenolol from various matrices. nih.govrjptonline.orgresearchgate.net

C8 (Octylsilyl) columns are also employed and can offer slightly different selectivity compared to C18 phases. researchgate.netlongdom.org

Mixed-mode columns , which possess both reversed-phase and ion-exchange characteristics, can offer unique selectivity for polar and ionizable compounds like atenolol. sielc.com

For separating enantiomers, a chiral stationary phase , such as one based on cellulose tris-(3,5-dimethylphenylcarbamate), is required. nih.gov

Mobile Phase Optimization: The mobile phase composition is adjusted to control the retention and peak shape of atenolol. It typically consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. Their ratio in the mobile phase is adjusted to control the elution strength and, consequently, the retention time. nih.govnih.gov

Aqueous Component and pH Control: A buffer is used to maintain a constant pH, which is crucial for the consistent ionization state of atenolol (pKa ≈ 9.6) and for achieving symmetrical peaks by minimizing interactions with residual silanols on the silica-based stationary phase. tandfonline.com Phosphate and acetate (B1210297) buffers are frequently used. researchgate.netrjptonline.orgnih.gov The pH is often adjusted to the acidic range (e.g., pH 3.0-5.0) to ensure the analyte is in a single ionic form and to improve peak shape. nih.govrjptonline.orgnih.gov

Table 1: Examples of Optimized HPLC Conditions for Atenolol Analysis This interactive table summarizes various mobile and stationary phases used in published methods for atenolol quantification.

| Stationary Phase | Mobile Phase Composition | Detection | Reference |

| C8 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Methanol:0.02 M Phosphate Buffer, pH 5 (20:20:60 v/v/v) | UV (226 nm) | researchgate.netlongdom.org |

| C18 (HiQSil) | 20 mM Ammonium Acetate Buffer, pH 5:Acetonitrile (80:20 v/v) | UV | rjptonline.org |

| C18 (Gemini) | Acetonitrile:20 mM Potassium Dihydrogen Phosphate, pH 3.5 (55:45 v/v) | UV (235 nm) | nih.gov |

| C18 (Ace) | Methanol:Water (50:50 v/v) with 0.1% Trifluoroacetic Acid | UV | nih.gov |

| C18 (Ascentis Express) | Gradient elution with methanol and water containing internal standard | LC-MS | researchgate.net |

| Kinetex HILIC | Methanol:Acetonitrile:Ammonium Acetate Buffer, pH 6 (90:5:5 v/v/v) | LC-MS/MS | researchgate.net |

Sample Preparation and Enrichment Strategies for Trace Analysis

Analyzing trace levels of atenolol, especially in complex biological matrices like plasma, urine, or tissue, necessitates a robust sample preparation step. The primary goals are to remove interfering endogenous components, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. mdpi.com

Solid Phase Extraction (SPE) Protocols for Diverse Sample Matrices

Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of atenolol from biological and environmental samples. mdpi.comnih.govsigmaaldrich.com The choice of SPE sorbent and protocol depends on the properties of the analyte and the sample matrix.

Reversed-Phase SPE: Sorbents like C8 or C18 are used to retain atenolol from an aqueous sample based on hydrophobic interactions. Interfering polar compounds are washed away, and the analyte is then eluted with an organic solvent. researchgate.net

Ion-Exchange SPE: Mixed-mode sorbents that have both reversed-phase and ion-exchange properties (e.g., Oasis MCX, WCX) are highly effective. lcms.cz At an appropriate pH (e.g., pH 6), the basic atenolol is positively charged and can be retained by a cation-exchange mechanism. This allows for stringent washing steps with organic solvents to remove hydrophobic interferences, leading to very clean extracts. The analyte is then eluted by increasing the pH or the ionic strength of the eluting solvent. sigmaaldrich.com

Molecularly Imprinted Polymers (MIPs): For exceptional selectivity, MIPs can be synthesized. These are polymers created with cavities specifically shaped to recognize and bind to atenolol, offering high selectivity even against structurally similar compounds. tandfonline.comresearchgate.netnih.gov Recoveries from spiked blood serum using an optimized MI-SPE protocol have been reported to be as high as 93.65%. nih.gov

Table 2: Illustrative Solid Phase Extraction (SPE) Protocols for Atenolol This interactive table provides examples of SPE protocols for extracting atenolol from different sample types.

| Sample Matrix | SPE Sorbent | Conditioning | Loading | Washing | Elution | Reference |

| Human Urine | Poly(AA-EGDMA) | - | Urine sample | Optimized washing solvent | Optimized elution solvent | nih.gov |

| Human Urine | ExtraBond® | 1 mL MeOH, 1 mL HCl (0.1M, pH 2) | 10 mL urine | 1 mL Methanol:Water (5:95) | 2 mL MeOH, 1 mL 5% NH4OH in MeOH | mdpi.com |

| Plasma | C8 | - | Alkalinized plasma | - | Methanol | researchgate.net |

| Plasma/Serum | DSC-MCAX (Mixed-Mode) | 1 mL Methanol | Diluted sample (pH 6) | 1M Acetic Acid, then Methanol | 5% Ammonium Hydroxide in Methanol | sigmaaldrich.com |

| Blood Serum (spiked) | MIP | 1 mL Methanol | 1 mL spiked serum | 1 mL Acetonitrile | 1 mL 0.01% TFA in Methanol (1:99) | nih.gov |

Derivatization Reactions for Improved Detectability and Enantiomeric Separation

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. For atenolol, it serves two main purposes: improving its suitability for certain analytical techniques and enabling the separation of its enantiomers on an achiral column.

For Gas Chromatography (GC): Atenolol is a polar and non-volatile compound, making it unsuitable for direct GC analysis. phmethods.netoup.com Derivatization is required to convert its polar hydroxyl and secondary amine groups into less polar, more volatile moieties. Common derivatizing agents include silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents like pentafluoropropionic anhydride (PFPA). oup.comfaa.gov

For Enantiomeric Separation by HPLC: To separate the (R)- and (S)-enantiomers of atenolol using a standard achiral HPLC column, they must first be converted into diastereomers. This is achieved by reacting the racemic atenolol with a chiral derivatizing agent. For example, reacting atenolol with (-)-menthyl chloroformate (MCF) produces diastereomeric carbamates that can be resolved on a C18 column and detected by fluorescence. tandfonline.com This approach allows for the stereospecific analysis of atenolol in biological samples. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and is essential for confirming the identity and purity of synthesized compounds, including isotopically labeled standards like this compound. phmethods.net

For this compound, which has the chemical name 4-[2-hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-benzeneacetamide, NMR is used to verify that the deuterium atoms are located at the correct positions and to determine the level of isotopic enrichment. caymanchem.comcaymanchem.comsynzeal.com

¹H NMR (Proton NMR): A proton NMR spectrum of this compound would be compared to that of its non-deuterated counterpart, (R)-Atenolol. The key difference would be the absence or significant reduction of signals corresponding to the protons on the isopropyl group. The seven protons of the -CH(CH₃)₂ group would be replaced by deuterium, leading to the disappearance of the characteristic doublet and septet signals in the ¹H NMR spectrum.

²H NMR (Deuterium NMR): This technique specifically detects deuterium nuclei. A ²H NMR spectrum of this compound would show signals corresponding to the chemical environments of the seven deuterium atoms on the isopropyl group, providing direct evidence of the successful deuteration at the intended sites.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms (CD, CD₃) would exhibit characteristic splitting patterns (triplets or septets) due to C-D coupling, and their signals may be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound. This provides further confirmation of the location of the isotopic labels.

The combination of these NMR techniques provides unambiguous structural confirmation and ensures the quality of this compound for its use as a reliable internal standard in quantitative analytical studies.

Applications of R Atenolol D7 As an Internal Standard and Tracer in Mechanistic Studies

Quantitative Bioanalytical Assay Development for Atenolol (B1665814)

The development of robust and reliable bioanalytical methods is fundamental for the quantitative determination of drugs in various biological fluids and tissues. Deuterated analogs of a target analyte, such as (R)-Atenolol-d7, are considered the gold standard for use as internal standards in mass spectrometry-based assays.

Validation of Analytical Methods for Biological Matrices (Excluding Clinical Human Data)

The use of this compound, often as part of a racemic deuterated mixture ((±)-Atenolol-d7), is central to the validation of analytical methods for quantifying atenolol in pre-clinical research. caymanchem.comszabo-scandic.com These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), are validated to ensure their performance in complex biological matrices like animal plasma, blood, and tissue homogenates. sigmaaldrich.comfaa.govnih.gov

Validation parameters are established to confirm the method's suitability for its intended purpose. For instance, a simultaneous quantification method for atenolol, metoprolol, and propranolol (B1214883) was developed for use in various biological matrices, including bovine whole blood, using Atenolol-d7 as the internal standard. faa.gov The validation of such methods involves assessing linearity, sensitivity (limit of detection and quantitation), accuracy, precision, and recovery. In a microdialysis study in rats, Atenolol-d7 was used as a calibrator to measure the recovery of S-atenolol across the microdialysis probes in both brain and plasma, a critical step in ensuring the accuracy of the determined unbound drug concentrations in these compartments. nih.gov

The following table presents typical validation data from a bioanalytical method developed for atenolol quantification in a non-human biological matrix using Atenolol-d7 as an internal standard. faa.gov

Table 1: Validation Parameters for LC/MS Analysis of Atenolol in Bovine Whole Blood

| Parameter | Result |

|---|---|

| Internal Standard | Atenolol-d7 |

| Linear Dynamic Range (LDR) | 1.6-3200 ng/mL |

| Limit of Quantitation (LOQ) | 1.6 ng/mL |

| Intra-day Precision (%CV) | ≤ 5.3% |

| Inter-day Precision (%CV) | ≤ 8.0% |

| Analytical Recovery | > 95% |

Precision and Accuracy Enhancement through Isotopic Internal Standardization

The primary function of an internal standard (IS) is to correct for the variability inherent in sample processing and analysis. Isotope-labeled standards like this compound are ideal because they co-elute with the analyte in chromatography and exhibit nearly identical ionization efficiency in the mass spectrometer's ion source. faa.govresearchgate.net

During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte is mirrored by a proportional loss of the deuterated IS. faa.govresearchgate.net Similarly, during LC-MS/MS analysis, any fluctuation in instrument response, such as ion suppression or enhancement caused by the sample matrix, affects both the analyte and the IS to the same degree. researchgate.net By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to a significant improvement in the precision and accuracy of the quantitative results. faa.gov The use of Atenolol-d7 has been demonstrated to yield high precision, with coefficient of variation values often below 5.3%. researchgate.net

In Vitro and Pre-clinical Investigations of Atenolol Metabolism

Deuterated compounds are powerful probes for exploring the biotransformation of drugs. This compound can be employed as a tracer to delineate metabolic pathways and investigate the enzymatic processes involved in atenolol's transformation.

Identification and Elucidation of Metabolic Pathways Using Deuterated Tracers

While atenolol undergoes limited metabolism in most species, identifying any potential metabolites is crucial. Deuterated tracers are instrumental in this process. When a biological system (e.g., liver microsomes, hepatocytes) is incubated with a mixture of labeled and unlabeled atenolol, the drug and its metabolites can be readily identified in subsequent mass spectrometric analysis. medchemexpress.com Any molecule originating from the parent drug will exist as a doublet of ions separated by the mass difference conferred by the deuterium (B1214612) atoms (e.g., 7 mass units for Atenolol-d7). This "isotope pattern" allows for the confident identification of metabolites even at very low concentrations, distinguishing them from endogenous matrix components. faa.govnih.gov This technique has been validated using deuterated atenolol to help differentiate the parent drug from co-eluting metabolites of other drugs in GC-MS analyses. faa.govnih.gov

Assessment of Kinetic Isotope Effects on Enzyme-Mediated Transformations

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. ontosight.ai This phenomenon is a valuable tool for studying enzyme mechanisms. nih.gov If a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of an enzyme-catalyzed reaction, replacing the hydrogen with a deuterium (C-D) will typically slow the reaction down, resulting in a "normal" KIE (kH/kD > 1). gmu.edu

Deuteration of atenolol at specific sites of metabolism could be used to probe the mechanisms of the enzymes responsible, such as cytochrome P450s or UGTs (UDP-glucuronosyltransferases). nih.govsci-hub.se For example, if hydroxylation at a specific position is a key metabolic route, using this compound deuterated at that position would likely decrease the rate of metabolite formation. Observing a significant KIE would provide strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov This information is critical for understanding how the drug is processed and for predicting potential drug-drug interactions.

Studies on Stereoselective Biotransformation of Atenolol Enantiomers

Atenolol is administered as a racemic mixture, but its pharmacological beta-blocking activity resides almost exclusively in the (S)-enantiomer. kup.atresearchgate.net The two enantiomers can exhibit differences in their pharmacokinetic profiles, including metabolism. sci-hub.se Studies have shown that the elimination and metabolism of atenolol can be stereoselective. For example, a high degree of stereoselectivity was observed in the glucuronidation of atenolol, with significantly more (S)-glucuronide conjugate being formed when the racemate was incubated with the enzyme UGT1A9. sci-hub.se

In another in vitro study, the enantioselective biotransformation of racemic atenolol was achieved using lipases, which selectively acetylated the (S)-enantiomer, allowing for the kinetic resolution of the two forms. researchgate.net In such studies, this compound serves as an ideal internal standard for the chiral chromatographic methods used to separate and quantify the individual (R)- and (S)-enantiomers and their respective metabolites. Its use allows for the accurate determination of the concentration of each enantiomer over time, enabling the calculation of stereospecific kinetic parameters.

Table 2: Compounds Mentioned in the Article

| Compound Name | Description |

|---|---|

| This compound | The specific deuterated (R)-enantiomer of atenolol, the subject of this article. |

| (±)-Atenolol-d7 | The deuterated racemic mixture of atenolol, often used as an internal standard. caymanchem.comszabo-scandic.com |

| Atenolol | A beta-blocker drug, typically used as a racemic mixture of its (R)- and (S)-enantiomers. chemicalbook.com |

| (S)-Atenolol | The pharmacologically active enantiomer of atenolol. kup.at |

| Metoprolol | Another beta-blocker drug. faa.gov |

| Propranolol | Another beta-blocker drug. faa.gov |

| (S)-glucuronide | A metabolite of atenolol formed through glucuronidation. sci-hub.se |

Research in Environmental Occurrence and Fate of Chiral Pharmaceuticals

The release of pharmaceutically active compounds into the environment is a growing concern. Chiral drugs, such as atenolol, add a layer of complexity as different enantiomers can exhibit distinct environmental behaviors and toxicological profiles. This compound is instrumental in elucidating the environmental journey of atenolol.

This compound is frequently employed as an internal standard in the development and application of enantioselective analytical methods to profile chiral pharmaceuticals in environmental samples. These methods, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for accurately quantifying the enantiomeric fraction (EF) of atenolol in complex matrices such as wastewater, river water, and sediment. researchgate.networktribe.comworktribe.comd-nb.inforesearchgate.netrsc.orgresearchgate.net The use of a deuterated standard is crucial to compensate for matrix effects and variations in sample preparation and instrument response, thus ensuring the reliability of the quantitative data. lgcstandards.comacs.org

Research has shown that while atenolol is often administered as a racemic mixture (containing equal amounts of (R)- and (S)-enantiomers), its enantiomeric composition can change in the environment. For instance, studies on wastewater treatment plants (WWTPs) have revealed stereoselective degradation of atenolol. researchgate.netbath.ac.uk In several WWTPs utilizing activated sludge technology, an enrichment of the S(-)-atenolol enantiomer was observed in the treated wastewater, indicating a preferential degradation of the R(+)-enantiomer. researchgate.netbath.ac.uk

The enantiomeric fraction is a key parameter in these studies. In one study, the EF of atenolol in raw wastewater was found to be 0.35±0.02, which increased to 0.49±0.02 in the treated effluent, highlighting the stereoselective removal process. bath.ac.uk The ability to accurately track these changes is heavily reliant on the use of enantiomerically pure, isotopically labeled standards like this compound.

Table 1: Enantioselective Profiling of Atenolol in Environmental Samples

| Sample Matrix | Analytical Method | Role of this compound | Key Findings | Reference(s) |

|---|---|---|---|---|

| Wastewater and River Water | LC-MS/MS | Internal Standard | Stereoselective degradation of atenolol in WWTPs, with enrichment of the S(-)-enantiomer in effluent. | researchgate.netbath.ac.uk |

| Seawater | SPE-enantioselective LC-MS/MS | Deuterated Surrogate | Development of a robust method for multi-residue drug analysis in saline waters. | worktribe.comrsc.orgrsc.org |

This table is interactive. Click on the headers to sort the data.

Isotopically labeled standards are essential for the accurate quantification of these TPs, which often exist at very low concentrations. researchgate.net For example, in studies investigating the fate of atenolol in soil, this compound can be used as a surrogate to spike samples before extraction and analysis by LC-high-resolution mass spectrometry (LC-HRMS). researchgate.net This allows for the precise measurement of the formation of atenolol acid and other potential degradation products over time. Research has confirmed that the biodegradation of atenolol is a significant pathway, with atenolol acid being a major transformation product. researchgate.net

The use of deuterated analogs helps to create a complete picture of the environmental fate of atenolol, accounting for both the degradation of the parent compound and the emergence of its transformation products.

Enantioselective Environmental Profiling of Atenolol and Related Beta-Blockers

Impurity Profiling and Quality Control in Pharmaceutical Sciences

The purity and quality of pharmaceutical products are paramount for patient safety. This compound and its derivatives play a crucial role in the development of analytical methods to detect and quantify potentially harmful impurities in atenolol drug substances and products.

A significant concern in pharmaceutical manufacturing is the formation of nitrosamine (B1359907) impurities, such as N-Nitroso-Atenolol, which are classified as probable human carcinogens. mdpi.comresearchgate.net Regulatory agencies worldwide have set strict limits for these impurities in drug products. veeprho.com

To meet these stringent requirements, highly sensitive and specific analytical methods are necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose. mdpi.comresearchgate.net In the development and validation of these methods, deuterated internal standards are indispensable. N-Nitroso-Atenolol-d7, a deuterated analog of the impurity, is used to ensure accurate quantification by correcting for matrix effects and variability in the analytical process. mdpi.comveeprho.com

A recently developed LC-MS/MS method for the determination of N-Nitroso-Atenolol in atenolol-based pharmaceuticals demonstrated high sensitivity with a limit of detection (LOD) of 0.2 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL. mdpi.comresearchgate.net The method's robustness and accuracy were validated using N-Nitroso-Atenolol-d7 as the internal standard. mdpi.com The use of such deuterated standards is critical for pharmaceutical manufacturers to monitor and control N-Nitroso-Atenolol levels, ensuring the safety and quality of their products. veeprho.comsynzeal.com

Table 2: Analytical Method for N-Nitroso-Atenolol using a Deuterated Standard

| Parameter | Detail | Reference(s) |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comresearchgate.net |

| Internal Standard | N-Nitroso-Atenolol-d7 | mdpi.comveeprho.com |

| Limit of Detection (LOD) | 0.2 ng/mL | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.5 ng/mL | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Stereochemical Investigations Involving R Atenolol D7

Impact of Stereochemistry on Analytical Separations and Detection

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. nih.gov For chiral compounds like atenolol (B1665814), differentiating between the (R) and (S) enantiomers is crucial, as they can exhibit different pharmacological activities. nih.govgazi.edu.tr (R)-Atenolol-d7 serves as an indispensable internal standard for the accurate quantification of atenolol enantiomers in various matrices. veeprho.comd-nb.inforesearchgate.net Its use improves the accuracy of analytical methods by correcting for variations during sample preparation and analysis. chromatographyonline.com

High-performance liquid chromatography (HPLC) is a commonly employed technique for the enantiomeric separation of atenolol. gazi.edu.trnih.govresearchgate.net Chiral stationary phases (CSPs) are essential for achieving this separation. nih.govoup.com The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and thus different retention times. chromatographyonline.com

Various studies have detailed successful methods for separating atenolol enantiomers, often utilizing deuterated standards like Atenolol-d7 for quantification. For instance, methods have been developed using Chiralcel OD columns, which are based on cellulose (B213188) derivatives, and Chirex 3022 columns. gazi.edu.trnih.gov Two-dimensional HPLC systems have also been employed, coupling an achiral primary column with a chiral secondary column to enhance separation efficiency in complex samples like urine. researchgate.net The selection of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol and a small amount of an amine modifier, is critical for optimizing the resolution between the enantiomers. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | Chiral HPLC nih.gov | Chiral HPLC gazi.edu.tr | 2D LC-LC researchgate.net |

| Chiral Column | Chiralcel OD | Chirex 3022 | Chirobiotic V |

| Mobile Phase | Hexane-ethanol-diethylamine (75:25:0.1 v/v/v) | Not specified in abstract | MeOH:ammonium acetate (B1210297) buffer (2 mM, pH 4) 97:3 (v/v) |

| Detection | UV (276 nm) | UV | UV (227 nm) |

| Application | Quantitative determination in tablets | Determination in pharmaceutical formulations | Determination in urine samples |

This table presents a summary of different chromatographic methods used for the separation of atenolol enantiomers.

Role of Enantiomeric Composition in Environmental Degradation Studies

Chiral pharmaceuticals are increasingly recognized as environmental contaminants. rsc.org Since most are administered as racemic mixtures, they enter wastewater systems as such. rsc.org However, stereoselective metabolism in humans and enantioselective degradation by microorganisms in wastewater treatment plants (WWTPs) and the wider environment can alter the enantiomeric ratio. chromatographyonline.comrsc.org Monitoring the enantiomeric fraction (EF) of drugs like atenolol provides insight into their fate, transport, and degradation pathways. rsc.org

This compound, as part of a racemic deuterated standard mixture, is crucial for tracking these changes accurately. d-nb.inforesearchgate.networktribe.com It is used as a surrogate standard added to environmental samples (e.g., river water, wastewater effluent, sediment) prior to extraction and analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). d-nb.inforesearchgate.net

Studies have shown that the degradation of atenolol in the environment can be stereoselective. For example, some research has reported that atenolol is frequently found as a racemic mixture (EF ≈ 0.5) in environmental waters, suggesting limited stereoselective degradation in some cases. researchgate.net However, other studies have observed enrichment of either the S(-) or R(+) enantiomer in different WWTPs, indicating that the specific treatment processes and microbial communities present can significantly influence the stereoselective degradation of atenolol. researchgate.net The degradation of atenolol can proceed through several pathways, including attacks on the isopropyl group, the aromatic ring, or the acetamide (B32628) side chain. researchgate.net Understanding the enantiomeric composition is vital, as one enantiomer may be more toxic or persistent in the environment than the other. chromatographyonline.com

| Study Focus | Matrix | Key Finding Regarding Atenolol | Reference |

| Chiral Drug Occurrence | Estuarine Water | Atenolol was detected in fish muscle tissue. rsc.org | rsc.org |

| Multi-residue Enantioselective Analysis | River Basin Water | Atenolol was frequently found as a racemic mixture. researchgate.net | researchgate.net |

| Enantiomeric Profiling in WWTPs | Wastewater | Atenolol underwent enrichment with either S(-) or R(+) enantiomers depending on the WWTP. researchgate.net | researchgate.net |

| Multi-residue Analysis | Freshwater Sediments | A method was established for multi-residue enantioselective profiling, using Atenolol-d7 as a surrogate. d-nb.info | d-nb.info |

This table highlights findings from environmental studies on atenolol's enantiomeric composition, where this compound is often used as an analytical tool.

Emerging Research Avenues and Future Perspectives for Deuterated Atenolol Analogs

Integration of Advanced Mass Spectrometry Techniques for Enhanced Specificity

The use of (R)-Atenolol-d7 as an internal standard in mass spectrometry (MS)-based quantification is a primary application. medchemexpress.com Advanced MS techniques, when coupled with the use of such a specific internal standard, can significantly enhance the specificity and accuracy of analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of chiral drugs in biological matrices. d-nb.inforsc.org In this context, this compound serves as an ideal internal standard for the quantification of (R)-atenolol. Because it has nearly identical physicochemical properties to the analyte but a different mass, it can be used to correct for variability in sample preparation and instrument response. d-nb.info

Future research will likely focus on the application of high-resolution mass spectrometry (HRMS) in combination with chiral chromatography to further improve the specificity of atenolol (B1665814) enantiomer analysis. HRMS provides more precise mass measurements, which can help to distinguish the analyte from matrix interferences and other metabolites, leading to more reliable quantification, especially at low concentrations.

Development of Novel Isotopic Labeling Strategies for Targeted Research Questions

The availability of this compound, a deuterium-labeled analog of (R)-atenolol, opens up possibilities for more targeted research questions. simsonpharma.comsimsonpharma.comsimsonpharmauat.com While deuterium (B1214612) labeling is a common strategy, future research may explore other isotopic labeling approaches to address specific scientific questions.

For instance, the synthesis of (R)-atenolol labeled with stable isotopes such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) could provide additional tools for metabolic studies. These isotopes can be incorporated at specific positions in the molecule, allowing researchers to trace the metabolic fate of different parts of the (R)-atenolol molecule. This could be particularly useful for identifying and quantifying novel metabolites of the less active enantiomer.

Furthermore, the development of multi-isotopically labeled analogs, for example, containing both deuterium and carbon-13, could enable more complex experimental designs, such as simultaneous administration of different labeled forms to investigate competitive interactions and metabolic pathways in vivo.

Expanding the Application Scope of this compound in Non-Clinical Pharmacological and Toxicological Research

While the primary use of atenolol is in the management of cardiovascular conditions, the availability of enantiomerically pure and isotopically labeled forms like this compound allows for more detailed non-clinical investigations into its pharmacology and toxicology. nih.govmayoclinic.orgdrugbank.com

In non-clinical pharmacological studies, this compound can be used to precisely quantify the absorption, distribution, metabolism, and excretion (ADME) of the (R)-enantiomer without interference from the (S)-enantiomer. This is crucial for understanding the full pharmacokinetic profile of the less active enantiomer and for determining if it has any off-target effects. For example, studies using this compound could definitively clarify the extent of its penetration across the blood-brain barrier, a factor that has been suggested to be limited for atenolol in general. nih.gov

In the realm of toxicology, the use of this compound can help to assess whether the (R)-enantiomer contributes to any observed toxicity, even if it is pharmacologically less active at the beta-adrenoceptor. Such studies are important for a comprehensive safety assessment of the racemic drug.

Methodological Advancements in High-Throughput Enantiomeric Analysis

The need to analyze large numbers of samples in pharmacokinetic and metabolic studies has driven the development of high-throughput methods for enantiomeric analysis. The use of this compound is integral to these advancements.

Several high-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of atenolol enantiomers. nih.govtandfonline.comtandfonline.com These methods often employ chiral stationary phases (CSPs) that can differentiate between the (R)- and (S)-enantiomers. oup.comchrom-china.com The inclusion of this compound as an internal standard in these assays improves their robustness and allows for more accurate and precise quantification, which is essential for high-throughput applications. d-nb.info

Q & A

Basic Research Questions

Q. How is (R)-Atenolol-d7 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

- Methodological Answer : this compound is synthesized via deuteration of the parent compound at seven specific hydrogen sites, typically using catalytic exchange reactions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and liquid chromatography–mass spectrometry (LC-MS) to verify isotopic purity (>98 atom % D). Quantification requires calibration against non-deuterated Atenolol to ensure accuracy in tracer studies .

- Key Considerations : Batch-specific validation (e.g., isotopic purity, stability under storage conditions) is critical to avoid quantification errors in LC-MS workflows.

Q. What are the primary applications of this compound in environmental chemistry research?

- Methodological Answer : It is used as a deuterated surrogate to track atenolol degradation in environmental matrices (e.g., sludge, wastewater). For example, in pressurized hot water extraction (PHWE) studies, this compound demonstrated 56% recovery in sludge samples, outperforming non-deuterated analogs. Researchers pair it with isotope dilution mass spectrometry (IDMS) to correct matrix effects and validate extraction efficiency .

- Key Considerations : Recovery rates vary between extraction methods (e.g., PHWE vs. Espresso extraction), necessitating method-specific optimization .

Q. How does deuteration affect the physicochemical properties of this compound compared to non-deuterated Atenolol?

- Methodological Answer : Deuteration increases molecular weight by ~7 Da, altering retention times in chromatographic separation. This difference is exploited in LC-MS to distinguish between endogenous Atenolol and its deuterated form. However, deuterium isotope effects (e.g., slight changes in pKa or solubility) must be empirically tested using pH-metric titrations and solubility assays to ensure analytical validity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound across different environmental matrices?

- Methodological Answer : Discrepancies arise from matrix-specific interactions (e.g., organic matter binding in sludge). To address this:

Perform spike-and-recovery experiments using isotopically labeled internal standards.

Use matrix-matched calibration curves to account for interference.

Validate methods with certified reference materials (CRMs) or inter-laboratory comparisons.

For instance, atenolol-D7 showed higher recovery in sludge (56%) than estrone-D4 (42%) under identical PHWE conditions, highlighting the need for compound-specific adjustments .

- Key Considerations : Statistical tools like ANOVA can identify significant differences in recovery between methods or matrices.

Q. What experimental design principles should guide the use of this compound in metabolic flux analysis?

- Methodological Answer :

Dosage Optimization : Conduct pilot studies to determine the optimal tracer-to-tracee ratio (TTR) that avoids isotopic saturation.

Sampling Protocol : Collect time-series samples to capture dynamic labeling patterns (e.g., plasma, urine).

Data Normalization : Use IDMS to correct for instrument drift and matrix effects.

Ensure the research question aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) by prioritizing hypothesis-driven over exploratory designs .

- Key Considerations : Avoid over-reliance on single-timepoint data, which may miss critical metabolic transitions.

Q. How can researchers validate the absence of deuterium exchange in this compound under physiological conditions?

- Methodological Answer :

Stability Studies : Incubate this compound in simulated physiological buffers (e.g., pH 7.4, 37°C) and monitor deuterium loss via high-resolution mass spectrometry (HRMS) over 24–72 hours.

Control Experiments : Compare with non-deuterated Atenolol to detect exchange artifacts.

Computational Modeling : Use density functional theory (DFT) to predict exchange-prone hydrogen sites.

For example, atenolol-D7’s iso-propyl-d7 group shows minimal exchange in aqueous environments, making it suitable for long-term tracer studies .

Q. What statistical methods are appropriate for analyzing isotopic enrichment data involving this compound?

- Methodological Answer :

Isotopic Enrichment Calculation : Use the formula , where is the deuterated form and is the natural form.

Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in enrichment ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.